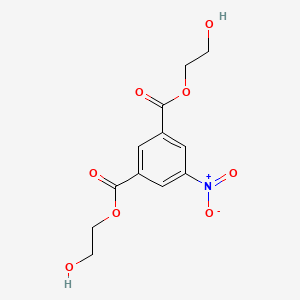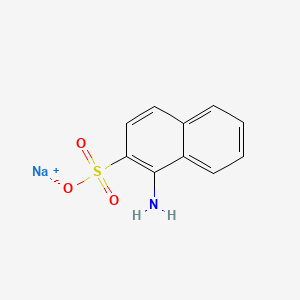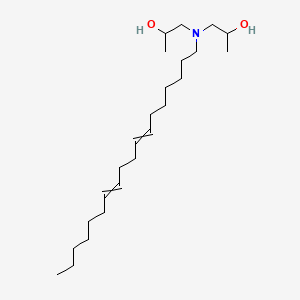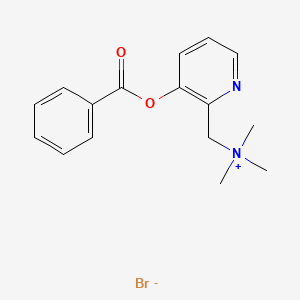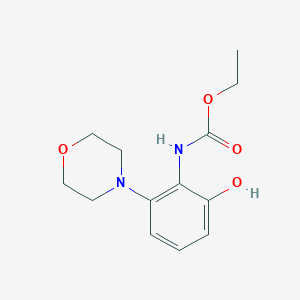![molecular formula C14H22ClNO7S B13770671 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid CAS No. 87298-94-0](/img/structure/B13770671.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid is a compound that combines two distinct chemical entities. The first part, 2-[bis(2-hydroxyethyl)amino]ethanol, is a derivative of triethanolamine, commonly used in various industrial applications. The second part, 2-(4-chlorophenyl)sulfonylacetic acid, is a sulfonylacetic acid derivative, often used in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: For 2-(4-chlorophenyl)sulfonylacetic acid, the synthesis often involves the reaction of 4-chlorobenzenesulfonyl chloride with acetic acid under basic conditions . The reaction is typically carried out at room temperature with a suitable base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: The industrial production of 2-(4-chlorophenyl)sulfonylacetic acid involves the use of large-scale reactors where 4-chlorobenzenesulfonyl chloride is reacted with acetic acid in the presence of a base . The product is then purified through crystallization and filtration.
化学反应分析
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[3][3]. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2-(4-chlorophenyl)sulfonylacetic acid primarily undergoes substitution reactions due to the presence of the sulfonyl group . Common reagents include nucleophiles such as amines and alcohols, which react with the sulfonyl group to form substituted products.
Major Products Formed: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include various substituted amines and alcohols[3][3]. For 2-(4-chlorophenyl)sulfonylacetic acid, the major products include sulfonamide derivatives and esters .
科学研究应用
2-[bis(2-hydroxyethyl)amino]ethanol is widely used in scientific research due to its role as a surfactant and emulsifier . It is used in the formulation of various pharmaceuticals and cosmetics. Additionally, it is used in the polymerization of nitrile rubber and as an oil emulsifier.
2-(4-chlorophenyl)sulfonylacetic acid is used in organic synthesis as a building block for the synthesis of various pharmaceuticals and agrochemicals . It is also used in the development of new materials and as a reagent in chemical research.
作用机制
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, reducing surface tension and allowing for the formation of stable emulsions . It interacts with various molecular targets, including proteins and lipids, to exert its effects.
2-(4-chlorophenyl)sulfonylacetic acid exerts its effects through its ability to undergo nucleophilic substitution reactions . It interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
相似化合物的比较
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Similar compounds to 2-(4-chlorophenyl)sulfonylacetic acid include other sulfonylacetic acid derivatives such as 2-(4-methylphenyl)sulfonylacetic acid and 2-(4-bromophenyl)sulfonylacetic acid . These compounds share similar chemical properties but differ in their specific reactivity and applications.
属性
CAS 编号 |
87298-94-0 |
|---|---|
分子式 |
C14H22ClNO7S |
分子量 |
383.8 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI 键 |
JOFJRFDUTKHYFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


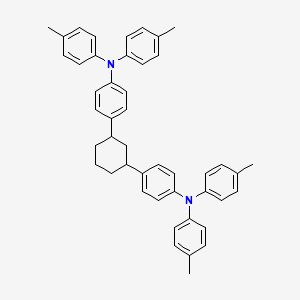
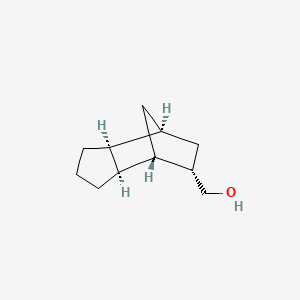
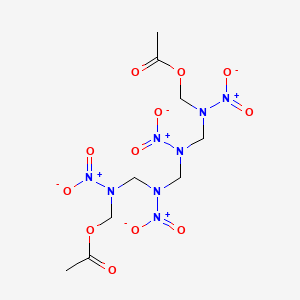
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
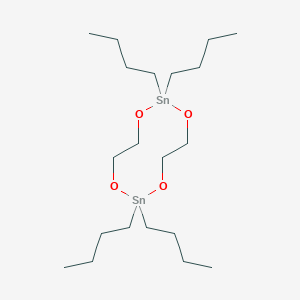
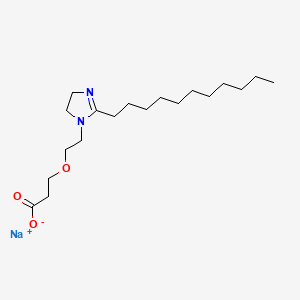
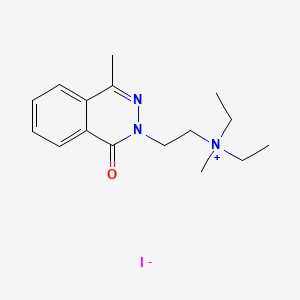
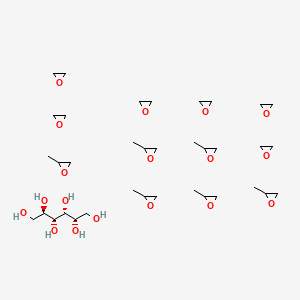
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
